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Compound of Interest

Compound Name: meta-iodoHoechst 33258

Cat. No.: B1139310 Get Quote

For Researchers, Scientists, and Drug Development
Professionals
Introduction

meta-iodoHoechst 33258 is a blue fluorescent, cell-permeant nuclear stain belonging to the

Hoechst family of bisbenzimide dyes.[1] Like its counterparts, it binds preferentially to adenine-

thymine (A-T) rich regions of the minor groove in double-stranded DNA (dsDNA).[1][2] This

binding results in a significant enhancement of its fluorescence, making it a valuable tool for

visualizing cell nuclei in both live and fixed cells.[1][3] Its applications are widespread in cell

biology and drug development, including the study of cell cycle progression, apoptosis, and

chromosome morphology.[4] The addition of an iodine atom to the Hoechst 33258 structure

may influence its photophysical properties and binding affinity, potentially offering advantages

in specific applications.

Mechanism of Action

meta-iodoHoechst 33258 is a non-intercalating DNA dye that selectively binds to the minor

groove of dsDNA.[1] The fluorescence quantum yield of the dye is low in solution and increases

significantly upon binding to DNA.[5] This property allows for no-wash staining protocols, as the

background fluorescence from unbound dye is minimal.[2] The preference for A-T rich regions

makes it an excellent stain for the nuclear chromatin of most eukaryotic cells.
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Physicochemical and Fluorescence Properties
A direct comparison of the photophysical properties of meta-iodoHoechst 33258 with the more

common Hoechst 33258 and Hoechst 33342 is not readily available in the literature. However,

the general properties of the Hoechst dye family provide a strong baseline for its expected

performance.

Property Hoechst 33258 Hoechst 33342
meta-iodoHoechst
33258 (Predicted)

Excitation Maximum

(DNA-bound)
~350 nm[2] ~350 nm[2] ~350 nm

Emission Maximum

(DNA-bound)
~461 nm[2] ~461 nm[2] ~461 nm

Cell Permeability Moderate[3] High[3] Moderate to High

Quantum Yield (DNA-

bound)
~0.4[6] ~0.4-0.5[6]

Similar to Hoechst

33258

Molecular Weight 561.9 g/mol 616.0 g/mol 534.39 g/mol

Experimental Protocols
1. Preparation of Stock Solution

Reconstitution: meta-iodoHoechst 33258 is typically supplied as a solid. Reconstitute the

powder in high-quality, anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

to create a stock solution of 1 to 10 mg/mL.

Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-

thaw cycles. Store at -20°C, protected from light. When stored correctly, the stock solution is

stable for at least six months.[2]

2. Staining Protocol for Adherent Cells

Cell Culture: Grow adherent cells on sterile glass coverslips or in optical-bottom multi-well

plates to the desired confluency.
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Preparation of Staining Solution: Dilute the meta-iodoHoechst 33258 stock solution in a

suitable buffer (e.g., phosphate-buffered saline (PBS), Hanks' Balanced Salt Solution

(HBSS), or complete cell culture medium) to a final working concentration of 0.5-5 µg/mL.

The optimal concentration may vary depending on the cell type and experimental conditions

and should be determined empirically.

Staining: Remove the cell culture medium and wash the cells once with PBS. Add the

staining solution to the cells and incubate for 5-15 minutes at room temperature or 37°C,

protected from light.

Washing: Aspirate the staining solution and wash the cells two to three times with PBS or

fresh culture medium.

Imaging: Mount the coverslips on a microscope slide with a suitable mounting medium or

add fresh buffer/medium to the wells. Visualize the stained nuclei using a fluorescence

microscope with a standard DAPI filter set (Excitation: ~350 nm, Emission: ~460 nm).

3. Staining Protocol for Suspension Cells

Cell Harvest: Harvest the suspension cells by centrifugation at 300-500 x g for 5 minutes.

Washing: Discard the supernatant and resuspend the cell pellet in PBS. Centrifuge again

and discard the supernatant.

Staining: Resuspend the cells in the staining solution (0.5-5 µg/mL in PBS or culture

medium) at a density of 10^5 to 10^6 cells/mL. Incubate for 10-30 minutes at room

temperature or 37°C, protected from light.

Washing: Centrifuge the cells, discard the staining solution, and resuspend the pellet in fresh

PBS or medium. Repeat the wash step twice.

Analysis: Resuspend the final cell pellet in a suitable buffer for analysis by fluorescence

microscopy or flow cytometry.

Applications
1. Visualization of Nuclear Morphology and Apoptosis
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Apoptosis, or programmed cell death, is characterized by distinct morphological changes in the

nucleus, including chromatin condensation (pyknosis) and nuclear fragmentation

(karyorrhexis). meta-iodoHoechst 33258 can be used to visualize these changes. Healthy

cells will display uniform, round or oval nuclei with diffuse chromatin. In contrast, apoptotic cells

will exhibit brightly stained, condensed, and often fragmented nuclei.

2. Cell Cycle Analysis by Flow Cytometry

The intensity of meta-iodoHoechst 33258 fluorescence is directly proportional to the DNA

content of the cell. This property allows for the analysis of cell cycle distribution using flow

cytometry.

G0/G1 Phase: Cells in the G0 or G1 phase have a normal diploid (2N) DNA content and will

show a peak of fluorescence at a certain intensity.

S Phase: Cells undergoing DNA synthesis in the S phase will have an intermediate DNA

content (between 2N and 4N) and will show a broader distribution of fluorescence intensities.

G2/M Phase: Cells in the G2 or M phase have a tetraploid (4N) DNA content and will exhibit

a fluorescence intensity peak that is approximately double that of the G0/G1 peak.

Signaling Pathway in Apoptosis
meta-iodoHoechst 33258 is a valuable tool for identifying cells undergoing apoptosis, a

process governed by intricate signaling pathways. The two main pathways are the intrinsic

(mitochondrial) and extrinsic (death receptor) pathways, both of which converge on the

activation of caspase enzymes that execute cell death.
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Caption: The intrinsic and extrinsic apoptosis pathways leading to nuclear changes visualized

by meta-iodoHoechst 33258.

Experimental Workflow
The following diagram illustrates a typical workflow for staining adherent cells with meta-
iodoHoechst 33258 for fluorescence microscopy.
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Caption: A step-by-step workflow for meta-iodoHoechst 33258 staining of adherent cells.

Troubleshooting
Issue Possible Cause Suggested Solution

Weak or No Staining

- Staining concentration is too

low.- Incubation time is too

short.- Dye has degraded.

- Increase the concentration of

meta-iodoHoechst 33258.-

Increase the incubation time.-

Use a fresh aliquot of the stock

solution.

High Background

Fluorescence

- Staining concentration is too

high.- Inadequate washing.

- Decrease the concentration

of the staining solution.-

Increase the number and

duration of wash steps.

Photobleaching
- Excessive exposure to

excitation light.

- Minimize the exposure time

to the excitation light.- Use a

lower light intensity.- Use an

anti-fade mounting medium.

Cell Toxicity (for live-cell

imaging)

- Staining concentration is too

high.- Prolonged incubation.

- Use the lowest effective

concentration of the dye.-

Minimize the incubation time.

Safety Precautions

meta-iodoHoechst 33258, like other Hoechst dyes, binds to DNA and should be considered a

potential mutagen. Handle with care and wear appropriate personal protective equipment

(PPE), including gloves and a lab coat. Dispose of the dye and any contaminated materials

according to your institution's guidelines for chemical waste.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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